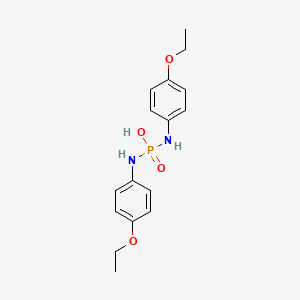
N,N'-Bis(4-ethoxyphenyl)phosphorodiamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid: is a chemical compound known for its unique structure and properties It belongs to the class of phosphorodiamidic acids, which are characterized by the presence of phosphorus-nitrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid typically involves the reaction of 4-ethoxyaniline with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature and pressure control ensures the consistency and quality of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine)
Major Products Formed:
Oxidation: Phosphoric acid derivatives
Reduction: Amine derivatives
Substitution: Halogenated or aminated phosphorodiamidic acids
Scientific Research Applications
N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodiamidic acid derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid involves its interaction with molecular targets through its phosphorus-nitrogen bonds. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of ethoxy groups enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diamidophosphate: A simpler phosphorodiamidate ion with the formula PO2(NH2)2−, known for its use in phosphorylation reactions.
Phosphorodiamidic Acid Mustard: An active metabolite of cyclophosphamide, used in cancer therapy.
Uniqueness: N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid is unique due to the presence of ethoxy groups, which confer specific solubility and reactivity properties. This makes it distinct from other phosphorodiamidic acids and enhances its potential for various applications in research and industry.
Properties
CAS No. |
138228-76-9 |
|---|---|
Molecular Formula |
C16H21N2O4P |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
bis(4-ethoxyanilino)phosphinic acid |
InChI |
InChI=1S/C16H21N2O4P/c1-3-21-15-9-5-13(6-10-15)17-23(19,20)18-14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3,(H3,17,18,19,20) |
InChI Key |
HDJSFIFHCUDVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


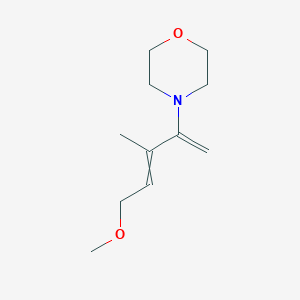
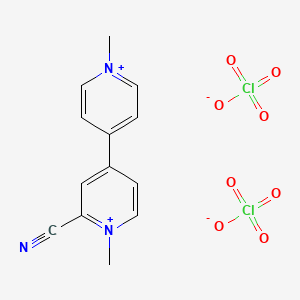

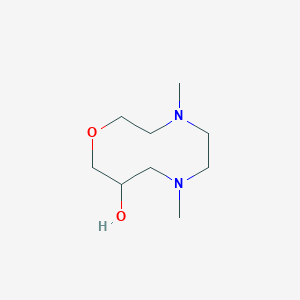
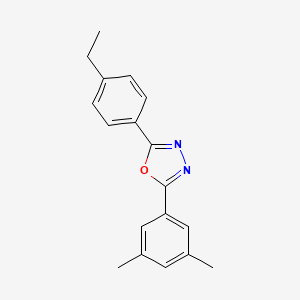

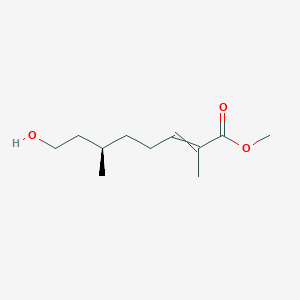
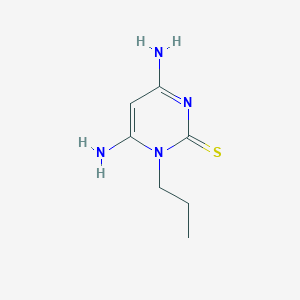
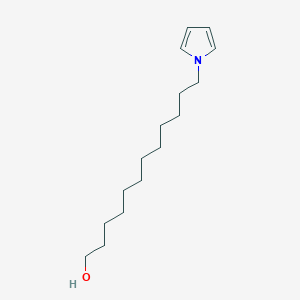

![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
